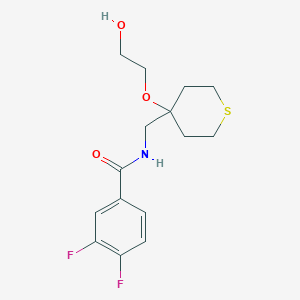

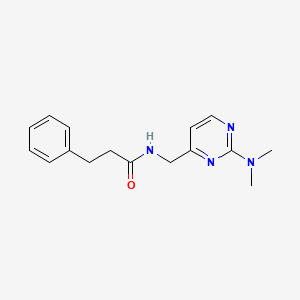

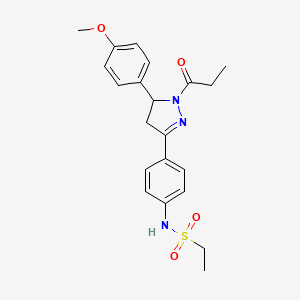

3,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group with two fluorine atoms at the 3 and 4 positions of the benzene ring. It also contains a tetrahydro-2H-thiopyran-4-yl group attached to the benzamide nitrogen through a methylene bridge .Physical And Chemical Properties Analysis

The compound has a molecular weight of approximately 350.29 and a chemical formula of C17H13F3N2O3 .Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Approaches and Chemical Properties :

- Research has demonstrated novel synthetic routes and the chemical properties of fluorinated benzamides, highlighting the importance of fluorinated molecules in pharmaceutical and agrochemical industries. For example, the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation represents a significant advancement in the development of elaborate difluorinated compounds, showcasing the method's broad substrate compatibility, good functional group tolerance, ready scalability, and high regioselectivity (Cui et al., 2023).

Potential in Imaging and Diagnostics :

- The development of new potential PET agents for imaging specific cancer mutations, such as the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, underscores the utility of difluorobenzamide derivatives in biomedical research, providing insights into their application in diagnostics and therapeutic monitoring (Wang et al., 2013).

Biological Evaluation and Drug Development :

- Studies on benzamide derivatives as inhibitors for specific enzymes, such as stearoyl-CoA desaturase-1 (SCD-1), illustrate the compound's potential in drug development. The identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a potent SCD-1 inhibitor highlights its therapeutic promise, demonstrating significant biological evaluations and dose-dependent effects in preclinical models (Uto et al., 2009).

Applications Beyond Pharmaceuticals

Materials Science and Luminescence :

- Research into the luminescent properties of benzamide derivatives, such as their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, opens new avenues for their application in materials science. These compounds' unique photophysical characteristics make them suitable for developing advanced materials and sensors (Srivastava et al., 2017).

Antipathogenic Properties :

- The antipathogenic activity of acylthioureas, including benzamide derivatives, against various bacterial strains showcases their potential as novel antimicrobial agents. This research underlines the importance of structural modifications in enhancing the antibacterial and antibiofilm properties of these compounds (Limban et al., 2011).

Future Directions

properties

IUPAC Name |

3,4-difluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3S/c16-12-2-1-11(9-13(12)17)14(20)18-10-15(21-6-5-19)3-7-22-8-4-15/h1-2,9,19H,3-8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAYLXHTPKWGTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2637502.png)

![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2637504.png)

![N-(1-cyanocyclohexyl)-2-[[4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2637506.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2637508.png)

![5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2637518.png)